![molecular formula C10H21ClN2O2 B6301038 (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride CAS No. 2173637-29-9](/img/structure/B6301038.png)
(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride
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Overview
Description
(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride (MPCEH) is a novel compound with a variety of potential applications in both scientific research and clinical settings. MPCEH is a chiral compound, meaning it has two mirror-image forms that are not superimposable. This makes it a useful tool in the study of chirality, as it can be used to study the effects of chirality on biochemical processes. Additionally, MPCEH has been found to have a number of biochemical and physiological effects, making it a potentially valuable tool in the study of various biological processes.
Scientific Research Applications
Synthesis and Chemical Transformations
- The compound is involved in the synthesis of β-lactam related to cephalosporins, utilizing a process that includes the Wolff rearrangement and isomerisation (Lowe & Yeung, 1973).
- It plays a role in the synthesis of pyrrolizidine alkaloids from Messerschmidia argentea, contributing to the understanding of structures and properties of natural alkaloids (Ogihara, Miyagi, Higa & Yogi, 1997).
- The compound is utilized in diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives for the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines (Garcia, Arrasate, Lete & Sotomayor, 2006).
Structural and Physicochemical Studies
- It is used in the Hantzsch pyrrole synthesis, particularly for the formation of ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids (Roomi & Macdonald, 1970).
- The compound contributes to the diastereoselective synthesis of atropisomeric 3-(2-substituted aryl)quinazolin-4-ones and understanding their stereochemical properties (Natsugari et al., 2006).
- It plays a role in novel deconjugative esterification reactions, as seen in the study involving 2-cyclohexylideneacetic acids (Sano et al., 2006).
Applications in Drug Synthesis and Biological Studies
- Utilized in the synthesis of neuraminidase inhibitors containing pyrrolidine cores, contributing to antiviral research (Wang et al., 2001).
- Important for the synthesis of nonpeptidic αvβ6 integrin inhibitors, potentially useful in the treatment of idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Mechanism of Action
Target of Action
This compound is a derivative of pyrrolidine, which is a basic nitrogenous heterocycle and is a part of many biologically active compounds
Mode of Action
The tert-butyl group in this compound is known for its unique reactivity pattern . It is used in synthetic organic chemistry for the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The tert-butyl group, a part of this compound, is known for its implication in biosynthetic and biodegradation pathways . .
properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-methylpyrrolidin-3-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4;/h7-8,11H,5-6H2,1-4H3,(H,12,13);1H/t7-,8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXBZGWTVRXEHJ-SCLLHFNJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1NC(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H]1NC(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3S,4R)-4-methylpyrrolidin-3-ylcarbamate hydrochloride |
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